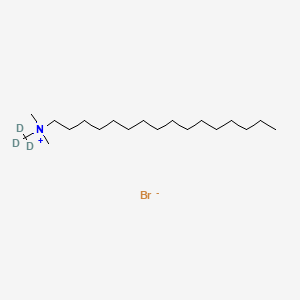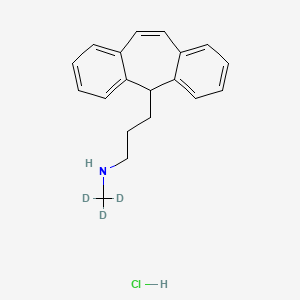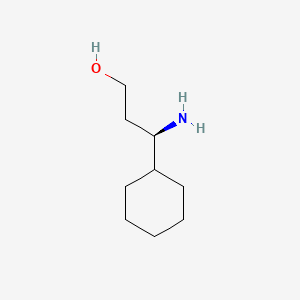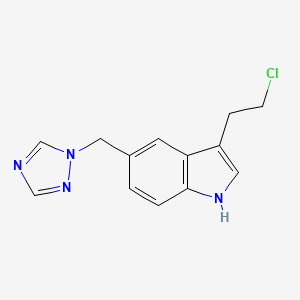
Hexadecyltrimethylammonium Bromide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyltrimethylammonium bromide, also known as Cetyltrimethylammonium bromide (CTAB), is a bactericidal, cationic detergent . Its activity can be neutralized by soaps and anionic detergents . It is effective against both Gram-positive and Gram-negative bacteria at alkaline pH .
Synthesis Analysis
Hexadecyltrimethylammonium bromide (CTAB) is a quaternary ammonium salt containing one long hydrophobic alkyl chain called amphiphile . The hydrophobic ions interact forming discrete aggregates possessing a hydrophobic core and a polar surface, called micelles in polar solution . It has been used in the synthesis of gold nanorods .Molecular Structure Analysis
The linear formula of Hexadecyltrimethylammonium Bromide-d3 is CH3(CH2)15N(Br)(CH3)3 . It has a molecular weight of 364.45 .Chemical Reactions Analysis
Hexadecyltrimethylammonium bromide is a cationic detergent whose activity can be neutralized by soaps and anionic detergents . Trimethylammonium bromide compounds form insoluble complexes with SDS .Physical And Chemical Properties Analysis
Hexadecyltrimethylammonium bromide is a cationic detergent . It is effective against Gram-positive and Gram-negative bacteria at alkaline pH .Mechanism of Action
The mechanism of action of Hexadecyltrimethylammonium bromide involves the formation of a crystalline complex which disappears as the emulsion droplets are formed, to release hexadecyltrimethylammonium bromide to the aqueous phase, and then reappears on the droplet surfaces as an adsorbed complex of the optimum ratio .
Safety and Hazards
Future Directions
properties
IUPAC Name |
hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-MUTAZJQDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyltrimethylammonium Bromide-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)









